(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-26-19-17(3-2-9-21-19)20(25)23-10-6-15(7-11-23)13-22-18(24)5-4-16-8-12-27-14-16/h2-5,8-9,12,14-15H,6-7,10-11,13H2,1H3,(H,22,24)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCJWGSPHLYFQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Acrylamide moiety : Known for its reactivity and ability to interact with various biological targets.
- Piperidine ring : Contributes to the compound's pharmacological properties.
- Thiophene group : Enhances electronic properties, facilitating interactions with biological systems.
The biological activity of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide appears to involve multiple mechanisms:
- Interaction with Nicotinic Acetylcholine Receptors : Preliminary studies suggest that the compound may enhance the activity at α7 nicotinic acetylcholine receptors, which are implicated in various neurological functions and could be targeted for neurodegenerative diseases.
- Inhibition of Enzymatic Activity : The acrylamide structure may allow the compound to inhibit specific enzymes involved in cellular signaling pathways, leading to potential anti-cancer effects .
- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide:
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide:
- Synthesis and In Vitro Studies : A study synthesized the compound and evaluated its effects on various cancer cell lines. Results indicated significant cytotoxicity against certain types of cancer, with IC50 values suggesting potent activity .
- Neuropharmacological Studies : In animal models, the compound demonstrated neuroprotective effects, potentially through its action on nicotinic receptors. These findings highlight its potential for treating neurodegenerative conditions such as Alzheimer's disease.
- Antimicrobial Activity Assessment : Preliminary tests showed that the compound exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
Scientific Research Applications
Research indicates that (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide exhibits several promising biological activities:
- Interaction with Nicotinic Acetylcholine Receptors : Preliminary studies suggest enhancement of activity at α7 nicotinic acetylcholine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's.
- Inhibition of Enzymatic Activity : The acrylamide structure may inhibit specific enzymes involved in cellular signaling pathways, potentially leading to anti-cancer effects.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, indicating that this compound may possess similar properties.
Synthesis and In Vitro Studies
Recent studies have focused on synthesizing (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide and evaluating its effects on cancer cell lines. Results indicated significant cytotoxicity against certain types of cancer cells, with IC50 values suggesting potent activity.
Neuropharmacological Studies
In animal models, the compound demonstrated neuroprotective effects potentially mediated through nicotinic receptor modulation. These findings highlight its potential for treating neurodegenerative conditions.
Antimicrobial Activity Assessment
Preliminary tests showed that the compound exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Summary of Biological Activities
| Biological Activity | Mechanism/Effect | References |
|---|---|---|
| Interaction with Nicotinic Receptors | Enhances α7 receptor activity | |
| Enzymatic Inhibition | Potential anti-cancer effects | |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacological Properties
Methodological Approaches for Comparison
- Molecular Fingerprinting : MACCS and Morgan fingerprints () can quantify structural similarity between the target compound and analogues. For example, the Tanimoto coefficient between the target and Compound 13m may be moderate (~0.6–0.7) due to shared acrylamide motifs but divergent cores .
- Activity Cliffs: Despite structural similarities, minor substitutions (e.g., thiophen-3-yl vs. pyridin-3-yl in ) could lead to significant differences in bioactivity, as seen in EGFR inhibitors like gefitinib .
Q & A
Basic: What are the standard protocols for synthesizing (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Condensation of 2-(methylthio)nicotinic acid with piperidin-4-ylmethanol using coupling agents like EDCI/HOBt in DMF to form the nicotinoyl-piperidine intermediate .
- Step 2: Introduction of the acrylamide moiety via a nucleophilic substitution or amidation reaction. For example, reacting the intermediate with 3-(thiophen-3-yl)acryloyl chloride in dichloromethane under nitrogen .
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the product .
- Key Parameters: Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents critically influence yield and purity .
Basic: How is the structure and purity of this compound confirmed in academic research?
Answer:
Rigorous analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected m/z ~430) .
- Elemental Analysis: Matches calculated C, H, N, S percentages within ±0.3% .
Advanced: How can researchers optimize reaction yields for this compound’s synthesis?
Answer: Systematic optimization strategies include:
- Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature) . For instance, optimizing DMAP catalyst concentration (0.1–1.0 mol%) in amidation reactions .
- Flow Chemistry: Continuous-flow reactors improve mixing and heat transfer, reducing side products (e.g., by controlling residence time to <10 minutes) .
- In Situ Monitoring: Techniques like FTIR or Raman spectroscopy track reaction progress and identify intermediates .
Advanced: How to resolve contradictory spectral data for structural confirmation?
Answer: Contradictions (e.g., unexpected NOEs in NMR or MS fragmentation patterns) require:
- Advanced NMR: Utilize NOESY or ROESY to confirm stereochemistry and spatial proximity of substituents .
- Isotopic Labeling: Introduce deuterated analogs to clarify ambiguous proton environments .
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable (e.g., similar acrylamide derivatives in Acta Crystallographica reports) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer: Focus on systematic substitutions and bioactivity assays:
- Core Modifications: Replace thiophen-3-yl with other heterocycles (e.g., furan, pyridine) to assess binding affinity .
- Side Chain Variations: Alter the piperidine methyl group to ethyl or cyclopropyl to study steric effects on target engagement .
- Assay Design: Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., apoptosis in cancer lines) .
Advanced: What computational tools predict physicochemical properties for this compound?
Answer:
- ACD/Labs Percepta: Predicts logP (~3.2), solubility (<10 µM in water), and pKa (basic piperidine nitrogen ~8.5) .
- Molecular Dynamics (MD): Simulate membrane permeability (e.g., using GROMACS) to guide bioavailability studies .
- Docking Studies (AutoDock Vina): Model interactions with targets like kinase domains to prioritize synthetic targets .
Advanced: How to analyze and mitigate reaction byproducts during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
